molecular formula C19H21NO2S B602281 Dosulepin Impurity E CAS No. 25846-81-5

Dosulepin Impurity E

Cat. No.: B602281
CAS No.: 25846-81-5
M. Wt: 327.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dosulepin Impurity E, also known as (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a known impurity of Dosulepin, a tricyclic antidepressant. The compound is characterized by its molecular formula C19H21NS and a molecular weight of 295.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dosulepin Impurity E typically involves the reaction of dibenzo[b,e]thiepin with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Dosulepin Impurity E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Dosulepin Impurity E has several scientific research applications:

Mechanism of Action

The mechanism of action of Dosulepin Impurity E is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. its structural similarity to Dosulepin suggests that it may interact with similar molecular targets, such as neurotransmitter transporters. Dosulepin itself inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dosulepin Impurity E is unique due to its specific structural configuration and the presence of the dibenzo[b,e]thiepin moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical and physical properties .

Properties

CAS No.

25846-81-5

Molecular Formula

C19H21NO2S

Molecular Weight

327.44

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine;  (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide;  (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.